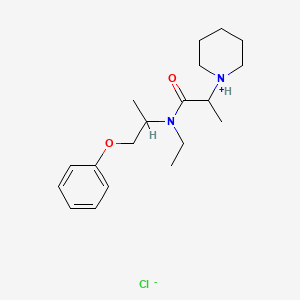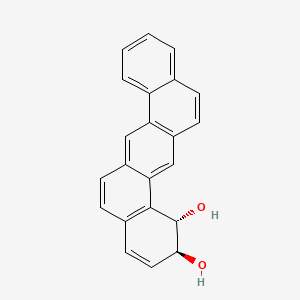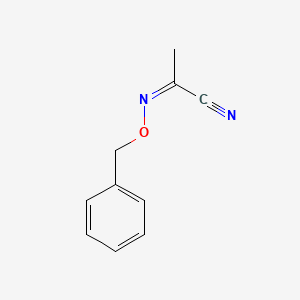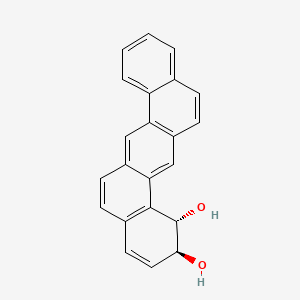
Isobutyramide, N-(2-bromoallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyramide, N-(2-bromoallyl)- is an organic compound with the molecular formula C7H12BrNO It is a derivative of isobutyramide, where the amide nitrogen is substituted with a 2-bromoallyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyramide, N-(2-bromoallyl)- typically involves the reaction of isobutyramide with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Isobutyramide, N-(2-bromoallyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyramide, N-(2-bromoallyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: The major products are the oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: The major products are the reduced derivatives such as amines or other reduced forms.
Applications De Recherche Scientifique
Isobutyramide, N-(2-bromoallyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Isobutyramide, N-(2-bromoallyl)- involves its interaction with specific molecular targets. The 2-bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Isobutyramide, N-(2-bromoallyl)- can be compared with other similar compounds such as:
Isobutyramide: The parent compound without the 2-bromoallyl substitution.
N-(2-Chloroallyl)isobutyramide: A similar compound where the bromine atom is replaced by chlorine.
N-(2-Iodoallyl)isobutyramide: A similar compound where the bromine atom is replaced by iodine.
Uniqueness
The presence of the 2-bromoallyl group in Isobutyramide, N-(2-bromoallyl)- imparts unique reactivity and properties to the compound, making it distinct from its analogs
Propriétés
Numéro CAS |
101652-12-4 |
|---|---|
Formule moléculaire |
C7H12BrNO |
Poids moléculaire |
206.08 g/mol |
Nom IUPAC |
N-(2-bromoprop-2-enyl)-2-methylpropanamide |
InChI |
InChI=1S/C7H12BrNO/c1-5(2)7(10)9-4-6(3)8/h5H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
WRCCJXMMDYZLFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















